1-三苯甲基-1H-咪唑-4-胺

描述

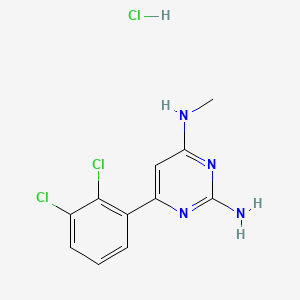

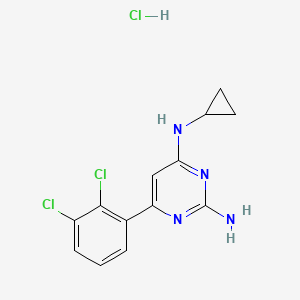

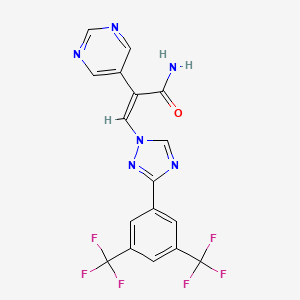

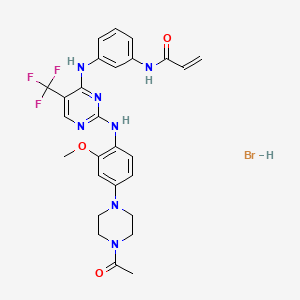

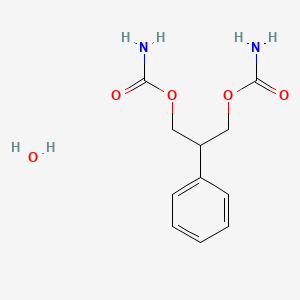

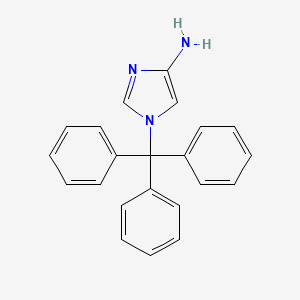

“1-trityl-1H-imidazol-4-amine” is a chemical compound with the molecular formula C22H19N3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many functional molecules used in a variety of applications .

Synthesis Analysis

The synthesis of imidazoles, including “1-trityl-1H-imidazol-4-amine”, has been a topic of interest in recent years . One method involves a one-pot oxidative condensation of ketones and amidines . This process uses molecular oxygen to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce tri-substituted imidazol-4-ones .Molecular Structure Analysis

The molecular structure of “1-trityl-1H-imidazol-4-amine” is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms . The compound also contains a trityl group, which is a triphenylmethyl group .Chemical Reactions Analysis

Imidazole derivatives, including “1-trityl-1H-imidazol-4-amine”, are known to participate in a variety of chemical reactions . For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .科学研究应用

合成工艺

- 合成催化:与 1-三苯甲基-1H-咪唑-4-胺密切相关的三苯甲基氯化物被发现可以有效催化 1,2,4,5-四取代咪唑的合成,这一过程在有机化学中很有价值 (Moosavi‐Zare 等人,2014 年)。

- 富氮化合物:研究表明可以制备咪唑、1,2,4-三唑和基于四唑的分子等富氮化合物,它们在气体发生器中具有潜在应用 (Srinivas 等人,2014 年)。

材料研究

- 金属有机框架 (MOF):一项研究重点关注使用与 1-三苯甲基-1H-咪唑-4-胺相关的配体合成金属有机框架。这些框架表现出独特的结构特性,并在气体吸附和光催化方面具有潜在应用 (Fu 等人,2014 年)。

- 有机发光二极管 (OLED):对将菲并咪唑臂整合到三苯胺核中的星形共轭材料的研究(与 1-三苯甲基-1H-咪唑-4-胺相关)显示出在 OLED 应用中的可喜结果 (Tagare 等人,2018 年)。

- 电化学应用:涉及与 1-三苯甲基-1H-咪唑-4-胺相关的组分的 MOF 已被研究其作为电池型电极材料用于电荷存储的潜力 (Wang 等人,2019 年)。

安全和危害

未来方向

Recent advances in the synthesis of imidazoles highlight the potential for further development and application of these compounds . The regiocontrolled synthesis of substituted imidazoles, including “1-trityl-1H-imidazol-4-amine”, is a promising area of research . Future challenges include improving the functional group compatibility of the process and resultant substitution patterns around the ring .

属性

IUPAC Name |

1-tritylimidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3/c23-21-16-25(17-24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H,23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCJCNSQHHMJLRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-trityl-1H-imidazol-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。